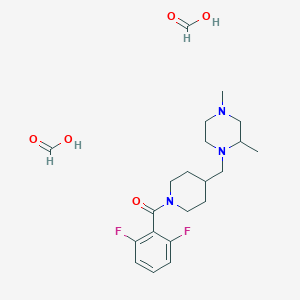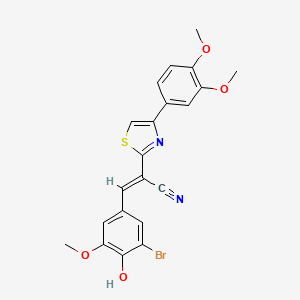
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H17BrN2O4S and its molecular weight is 473.34. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
This compound belongs to a class of chemicals that are often synthesized through reactions involving acrylonitriles and various phenyl derivatives. Research on similar compounds has explored their synthesis, crystal structures, and photophysical properties. For instance, studies have detailed the synthesis of E isomers and provided X-ray crystal structures of these compounds, revealing their potential for further chemical modification and application in material science and organic electronics (Shinkre et al., 2008).
Applications in Photodynamic Therapy
Compounds with structural similarities have been investigated for their roles in photodynamic therapy, particularly in cancer treatment. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown promising singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Polymer Modification
Research has also explored the modification of polymers through the condensation reaction with amine compounds, including variations of acrylonitriles. Such modifications have led to polymers with enhanced thermal stability and potential applications in biomedical fields, showcasing the versatility of acrylonitrile derivatives in material science (Aly & El-Mohdy, 2015).
Antimicrobial Coatings
The structure of acrylonitrile derivatives influences their antimicrobial properties, making them suitable for use in antimicrobial coatings. Studies on cationic methacrylic polymers have demonstrated how the side chain structure affects thermal and antimicrobial properties, highlighting the application of such compounds in creating antimicrobial surfaces and coatings (Cuervo-Rodríguez et al., 2019).
Corrosion Inhibition
Acrylonitrile derivatives have also been evaluated for their effectiveness as corrosion inhibitors, with research indicating their potential in protecting metals from corrosion in acidic environments. Such applications are essential in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and components (Verma et al., 2016).
特性
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-26-17-5-4-13(9-18(17)27-2)16-11-29-21(24-16)14(10-23)6-12-7-15(22)20(25)19(8-12)28-3/h4-9,11,25H,1-3H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZIDOFNNDQJJP-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

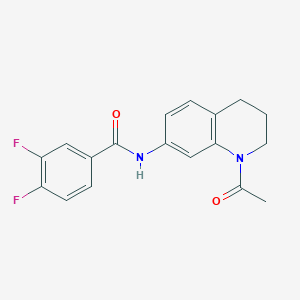
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)
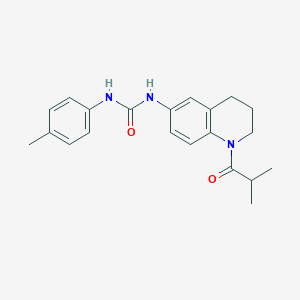
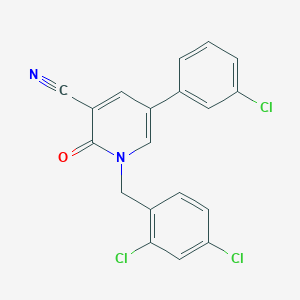

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)
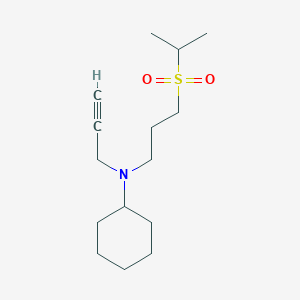
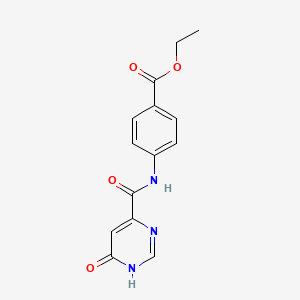

![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

